molecular formula C18H14N2 B6209941 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline CAS No. 1042639-35-9

3-ethynyl-N-[(quinolin-2-yl)methyl]aniline

Cat. No.: B6209941
CAS No.: 1042639-35-9
M. Wt: 258.3
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Description

3-Ethynyl-N-[(quinolin-2-yl)methyl]aniline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an ethynyl group attached to an aniline moiety, which is further connected to a quinoline ring. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts like palladium or copper, and solvents like ethanol or dimethylformamide, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-N-[(quinolin-2-yl)methyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-hydroxyquinoline share structural similarities with 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline.

    Aniline Derivatives: Compounds such as N-phenyl-1,2-ethanediamine and N-phenyl-1,3-propanediamine.

Uniqueness

What sets this compound apart is the presence of the ethynyl group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

1042639-35-9

Molecular Formula

C18H14N2

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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